Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Description
Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester and an isoindole moiety
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-3-6-13-25-20(24)14-9-11-15(12-10-14)21-18(22)16-7-4-5-8-17(16)19(21)23/h4-5,7-12H,2-3,6,13H2,1H3 |
InChI Key |
YMDKZJPTCNBPBD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: Similar structure but with a pentanoic acid group instead of a pentyl ester.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Contains a propanoic acid group.
4-Pentenoic acid, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester: Similar ester structure but with a pentenoic acid group.
Uniqueness
Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific ester and isoindole combination, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
